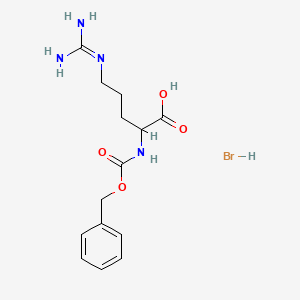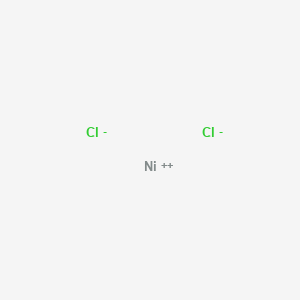
Nickel-63(II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-63(II) chloride is a chemical compound with the formula NiCl₂. It is a radioactive isotope of nickel, primarily used in scientific research and various industrial applications. Nickel-63 has a half-life of approximately 101.2 years and decays to copper-63 through beta decay . The compound is typically available in the form of a chloride solution or as a dried chloride solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel-63(II) chloride can be synthesized through neutron capture on enriched nickel-62. The irradiated target is then dissolved, followed by anion and cation exchange purification to obtain a chloride solution in hydrochloric acid . Another method involves the chemical reduction of nickel ammine and alkylamine complexes by hydrazine in an aqueous solution .
Industrial Production Methods
Industrial production of this compound involves the neutron activation of nickel-62 in a nuclear reactor. The irradiated nickel is then processed to separate nickel-63 from other isotopes and impurities. The purified nickel-63 is then converted to this compound through chemical reactions involving hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel-63(II) chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrazine.
Substitution: This compound can undergo substitution reactions with ligands such as amines, thiols, and phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrazine and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligands such as ammonia, ethylene glycol, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Nickel(III) chloride and other nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Various nickel-ligand complexes.
Applications De Recherche Scientifique
Nickel-63(II) chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of nickel-63(II) chloride involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to DNA and proteins, leading to changes in their structure and function . The compound can also interact with enzymes, such as DNA topoisomerase I, to induce cleavage and inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Nickel-63(II) chloride can be compared with other nickel(II) compounds, such as:
- Nickel(II) fluoride
- Nickel(II) bromide
- Nickel(II) iodide
- Nickel(II) sulfate
- Nickel(II) acetate
Uniqueness
This compound is unique due to its radioactive properties, which make it valuable for research and industrial applications that require radioactive tracers or sources of beta radiation . Other nickel(II) compounds do not possess these radioactive characteristics and are primarily used for their chemical reactivity and catalytic properties .
Propriétés
Numéro CAS |
83864-14-6 |
|---|---|
Formule moléculaire |
Cl2Ni |
Poids moléculaire |
129.60 g/mol |
Nom IUPAC |
nickel(2+);dichloride |
InChI |
InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |
Clé InChI |
QMMRZOWCJAIUJA-UHFFFAOYSA-L |
SMILES canonique |
[Cl-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



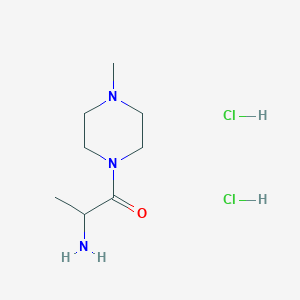
![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
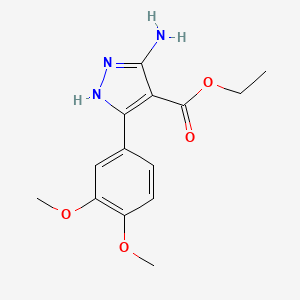
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)
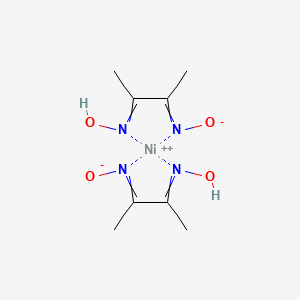
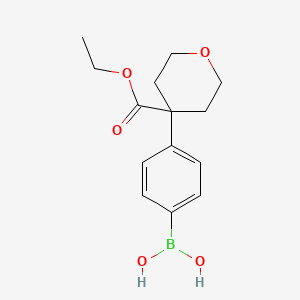
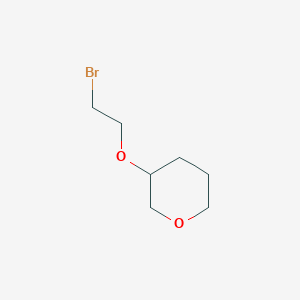

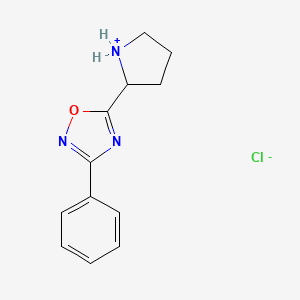
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)
